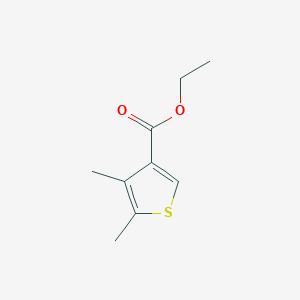

Ethyl 4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H12O2S . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate and its derivatives often involves the Gewald reaction, which is a method for synthesizing 2-aminothiophenes . This reaction involves subsequent diazotization and desamination reactions, converting 2-amino-thiophenes into compounds . Ethanol is often used as the reducing agent in this reaction .Molecular Structure Analysis

The molecular structure of Ethyl 4,5-dimethylthiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted with ethyl carboxylate and two methyl groups .Chemical Reactions Analysis

Ethyl 4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions. For instance, it can be used as a precursor for thiophene derivatives with an annelated pyridinone cycle . It can also be converted into thiophene carboxylic acids in quantitative yields .Physical And Chemical Properties Analysis

Ethyl 4,5-dimethylthiophene-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 199.27 .Applications De Recherche Scientifique

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to determine their efficacy as antimicrobial agents .

Anti-inflammatory and Analgesic Uses

Some thiophenes are known for their analgesic and anti-inflammatory effects. Research could explore the potential of Ethyl 4,5-dimethylthiophene-3-carboxylate in this area .

Antihypertensive Effects

Thiophene compounds have been studied for their antihypertensive activities. This could be another field of application for the compound .

Antitumor Activity

There is evidence that certain thiophene derivatives may possess antitumor properties. Scientific research might investigate whether Ethyl 4,5-dimethylthiophene-3-carboxylate has similar effects .

Corrosion Inhibition

Thiophenes have been used as inhibitors of metal corrosion. This compound could be studied for its effectiveness in protecting metals from corrosion .

Material Science Applications

In material science, thiophenes have been utilized in the fabrication of light-emitting diodes (LEDs). Research could be conducted to see if Ethyl 4,5-dimethylthiophene-3-carboxylate can be applied in this field .

Orientations Futures

The future directions of Ethyl 4,5-dimethylthiophene-3-carboxylate research could involve exploring its potential applications in pharmaceutical testing and the design of potentially biologically active molecules .

Relevant Papers One relevant paper is “Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines” published in the Chemistry of Heterocyclic Compounds . The paper discusses a convenient method for the synthesis of thieno [3,2-c]pyridinones and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules .

Propriétés

IUPAC Name |

ethyl 4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-4-11-9(10)8-5-12-7(3)6(8)2/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFOUUFLVOFLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)

![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2932109.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)